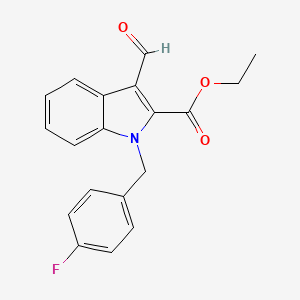

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate

Overview

Description

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an ethyl ester group, a 4-fluorobenzyl group, a formyl group, and an indole core structure. The indole core is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks a 4-fluorobenzyl halide.

Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as DMF and POCl3.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The 4-fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: Ethyl 1-(4-fluorobenzyl)-3-carboxy-1H-indole-2-carboxylate

Reduction: Ethyl 1-(4-fluorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylate

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where indole derivatives have shown efficacy.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole core structure is known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The presence of the 4-fluorobenzyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 1-(4-fluorobenzyl)-1H-indole-2-carboxylate: Lacks the formyl group, which may result in different chemical reactivity and biological activity.

Ethyl 1-(4-chlorobenzyl)-3-formyl-1H-indole-2-carboxylate: Contains a chlorine atom instead of fluorine, which may affect its chemical properties and interactions with biological targets.

Ethyl 1-(4-fluorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylate: Contains a hydroxymethyl group instead of a formyl group, which may influence its reactivity and biological activity.

Biological Activity

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is a synthetic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological properties, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Compound Overview

- Molecular Formula : C19H16FNO3

- Molecular Weight : 329.34 g/mol

- Structure : The compound features an indole ring with a formyl group and a 4-fluorobenzyl substituent, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Indole Core : Achieved through Fischer indole synthesis using phenylhydrazine and an appropriate aldehyde or ketone.

- Introduction of the 4-Fluorobenzyl Group : This is accomplished via nucleophilic substitution reactions.

- Formylation : The formyl group is introduced using a Vilsmeier-Haack reaction involving DMF and POCl3.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that:

- The compound demonstrates effectiveness against Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentration (MIC) values indicate strong antibacterial properties comparable to standard antibiotics .

Anticancer Activity

Indoles are well-known for their anticancer potential, and this compound has been evaluated for its cytotoxic effects on several cancer cell lines:

- Cell Lines Tested : HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (brain cancer).

- Cytotoxicity Assays : MTT assays reveal significant antiproliferative effects, with IC50 values indicating effective concentration ranges for therapeutic applications .

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Potential interactions with various enzymes that play roles in cell proliferation and survival.

- Receptor Binding : The indole structure may facilitate binding to receptors involved in signaling pathways pertinent to cancer progression and microbial resistance .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 1-(4-fluorobenzyl)-1H-indole-2-carboxylate | Lacks formyl group | Different chemical reactivity |

| Ethyl 1-(4-chlorobenzyl)-3-formyl-1H-indole-2-carboxylate | Contains chlorine instead of fluorine | Potentially different interactions |

| Ethyl 1-(4-fluorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylate | Hydroxymethyl group instead of formyl | Variations in reactivity |

Case Studies

Recent studies have provided valuable insights into the biological activities of this compound. For instance:

- Antimicrobial Study : A study conducted on various indole derivatives showed that this compound had a lower MIC compared to traditional antibiotics against Staphylococcus aureus, suggesting its potential as an alternative treatment option .

- Cancer Research : In vitro studies demonstrated that the compound effectively inhibited cell growth in PC-3 cells with an IC50 value of approximately 21.74 µM, indicating promising anticancer properties .

Properties

IUPAC Name |

ethyl 1-[(4-fluorophenyl)methyl]-3-formylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c1-2-24-19(23)18-16(12-22)15-5-3-4-6-17(15)21(18)11-13-7-9-14(20)10-8-13/h3-10,12H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSKKBDAMMRALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.